N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide

Xanthine oxidase inhibition Hyperuricemia Gout

N-(7-Butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide (CAS 524944-74-9) is a synthetic, low-molecular-weight (C₁₈H₂₂N₄O₃) heterocyclic compound belonging to the pyrimido[1,2-c]pyrimidine-6,8-dione structural class. It functions as an inhibitor of xanthine dehydrogenase/oxidase (XDH/XO), a clinically validated target for hyperuricemia and gout management.

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
CAS No. 524944-74-9
Cat. No. B12931060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide
CAS524944-74-9
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(=C2NCCCN2C1=O)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H22N4O3/c1-2-3-11-22-17(24)14(15-19-10-7-12-21(15)18(22)25)20-16(23)13-8-5-4-6-9-13/h4-6,8-9,19H,2-3,7,10-12H2,1H3,(H,20,23)
InChIKeyVRVXEDKJMKTDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide (CAS 524944-74-9): Procurement-Relevant Chemotype Profile


N-(7-Butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide (CAS 524944-74-9) is a synthetic, low-molecular-weight (C₁₈H₂₂N₄O₃) heterocyclic compound belonging to the pyrimido[1,2-c]pyrimidine-6,8-dione structural class. It functions as an inhibitor of xanthine dehydrogenase/oxidase (XDH/XO), a clinically validated target for hyperuricemia and gout management [1]. The compound is curated from Shenyang Pharmaceutical University and deposited in ChEMBL (CHEMBL5173648) and BindingDB (BDBM50603048), with its primary activity data linked to a 2022 structure–activity relationship (SAR) study published in the European Journal of Medicinal Chemistry [1]. Its bicyclic pyrimido[1,2-c]pyrimidine-dione core, bearing an N-benzamide substituent at the 9-position and an N-butyl group at the 7-position, distinguishes it from the more common pyrimidine-4/5-carboxylic acid and pyrazolo[3,4-d]pyrimidin-3-one XO inhibitor series described in the same publication [1].

Why Generic Substitution Fails for N-(7-Butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide: Structural Determinants of XO Inhibition


Xanthine oxidase inhibitors are not interchangeable; subtle alterations in scaffold topology, substitution pattern, and heterocyclic fusion profoundly affect inhibitory potency, binding mode (competitive vs. mixed-type), and isoform selectivity. The pyrimido[1,2-c]pyrimidine-6,8-dione core of CAS 524944-74-9 is structurally distinct from the pyrimidine-4/5-carboxylic acid series (e.g., compounds 11a–15j) and the pyrazolo[3,4-d]pyrimidin-3-one series (e.g., 19a–19j) developed in the same SAR program [1]. Interruption of the intramolecular hydrogen bond (IMHB) that stabilizes the lead series was shown to damage XO inhibitory potency, while scaffold hopping to the pyrazolo[3,4-d]pyrimidin-3-one system yielded the most potent analogues (e.g., 19a, IC₅₀ = 0.039 μM) [2]. The 9-benzamide substituent and 7-butyl chain on the tetrahydropyrimido[1,2-c]pyrimidine scaffold of CAS 524944-74-9 represent a distinct chemotype whose SAR trajectory does not linearly extrapolate from the carboxylic acid or pyrazolo-fused series; direct comparative potency data remain limited but the scaffold itself occupies a unique position in the chemical space of pyrimidine-based XO inhibitors [1].

Quantitative Differentiation Evidence for N-(7-Butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide: Comparator-Based Analysis for Procurement Decisions


XO Inhibitory Potency: CAS 524944-74-9 vs. Allopurinol and Febuxostat

CAS 524944-74-9 inhibits human xanthine oxidase with an IC₅₀ of 138 nM, positioning it between the first-line clinical agent allopurinol (IC₅₀ = 7,590 nM) and the more potent febuxostat (IC₅₀ = 28 nM). This represents a ~55-fold improvement over allopurinol and a ~5-fold lower potency than febuxostat [1] [2]. The IC₅₀ value for CAS 524944-74-9 was determined in a UV spectrophotometric assay using xanthine as substrate, with a 15-minute preincubation of enzyme with inhibitor prior to substrate addition [1].

Xanthine oxidase inhibition Hyperuricemia Gout

Scaffold Differentiation: Pyrimido[1,2-c]pyrimidine-6,8-dione vs. Carboxylic Acid and Pyrazolo-Fused Series

CAS 524944-74-9 is built on a tetrahydropyrimido[1,2-c]pyrimidine-6,8-dione bicyclic core, which is structurally and electronically distinct from the two main series characterized in the parent SAR study: (i) 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids (compounds 11a–11n, 15a–15j) and (ii) 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones (compounds 19a–19j) [1]. The lead optimization study demonstrated that scaffold hopping from the pyrimidine-4/5-carboxylic acid series to the pyrazolo[3,4-d]pyrimidin-3-one series yielded the most potent compound (19a, IC₅₀ = 0.039 μM), but also showed that interruption of the intramolecular hydrogen bond (IMHB) through removal of the 6-amino group damaged potency [2]. CAS 524944-74-9 lacks the 4-alkoxy-3-cyanophenyl motif central to both optimized series and instead features a 9-benzamide substituent and 7-butyl group, occupying an underexplored region of this chemical space [1].

Scaffold hopping Medicinal chemistry SAR

Binding Mode Class Inference: Implications for Mixed-Type vs. Competitive XO Inhibition

The parent SAR study demonstrated that the pyrimidine-4/5-carboxylic acid series (compounds 11a, 15a) and the pyrazolo[3,4-d]pyrimidin-3-one series (compound 19a) act as mixed-type XO inhibitors, binding to both the free enzyme and the enzyme–substrate complex [1]. In contrast, the clinical benchmark febuxostat is a competitive inhibitor occupying the substrate-binding channel [2]. While the detailed inhibition kinetics of CAS 524944-74-9 have not been explicitly published, its pyrimido[1,2-c]pyrimidine-6,8-dione scaffold is structurally more closely related to the mixed-type inhibitor series than to febuxostat, suggesting that its binding mode may differ mechanistically from competitive inhibitors [1]. A structurally related bovine XO inhibitor (CHEMBL4792232 / BDBM50564058) from the same research group was explicitly characterized as a mixed-type inhibitor with Ki = 138 nM [3].

Enzyme kinetics Inhibition mechanism Drug design

Data Provenance: Academic Curation vs. Commercial Vendor Annotation

The primary activity data for CAS 524944-74-9 (IC₅₀ = 138 nM against human XO) is curated in ChEMBL (CHEMBL5173648) and BindingDB (BDBM50603048), with the source attributed to Shenyang Pharmaceutical University and the associated publication in Eur J Med Chem [1]. The assay was performed under defined conditions: xanthine as substrate, 15-minute preincubation of enzyme with inhibitor, and UV spectrophotometric detection of uric acid formation [1]. This level of experimental metadata is consistent with ChEMBL's curation standards for SAR data [2]. By contrast, many commercial vendor entries for this compound lack any biological annotation or link to primary literature, making the ChEMBL/BindingDB-validated entry the most reliable source for activity data in procurement decisions [1].

Data quality ChEMBL curation Procurement integrity

Research and Industrial Application Scenarios for N-(7-Butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide (CAS 524944-74-9)


Scaffold-Hopping Reference Compound for Pyrimido[1,2-c]pyrimidine-Based XO Inhibitor Design

CAS 524944-74-9 serves as a structurally characterized reference point within the pyrimido[1,2-c]pyrimidine-6,8-dione chemical space for medicinal chemistry teams pursuing scaffold-hopping strategies from established pyrimidine-4/5-carboxylic acid or pyrazolo[3,4-d]pyrimidin-3-one XO inhibitor series. Its IC₅₀ of 138 nM provides a benchmark potency for this underexplored scaffold, enabling SAR expansion through systematic variation of the 7-alkyl and 9-benzamide substituents [1].

Mid-Potency Positive Control for XO Enzyme Assays in Hyperuricemia Drug Discovery

With an IC₅₀ of 138 nM against human XO, CAS 524944-74-9 occupies a potency niche between allopurinol (IC₅₀ = 7,590 nM) and febuxostat (IC₅₀ = 28 nM), making it suitable as a mid-range positive control in biochemical XO inhibition screens where sensitivity to moderate potency changes is required [1]. The compound can be used alongside allopurinol and febuxostat as calibration standards spanning three orders of magnitude in potency.

Chemical Probe for Investigating Mixed-Type XO Inhibition Mechanisms

Based on structural analogy to mixed-type XO inhibitors (compounds 11a, 15a, 19a) and a related bovine XO inhibitor (CHEMBL4792232, Ki = 138 nM, explicitly characterized as mixed-type) from the same research group, CAS 524944-74-9 is a candidate chemical probe for studying mixed-type XO inhibition kinetics [1]. Such probes are valuable for elucidating binding cooperativity between the inhibitor and substrate and for evaluating whether mixed-type inhibitors retain efficacy under elevated substrate conditions—a scenario relevant to in vivo hyperuricemia models [2].

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